

Physical and chemical characteristics of Naphthol Green B

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Compound of Interest		
Compound Name:	Naphthalene green	
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Naphthol Green B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Green B, also known by synonyms such as Acid Green 1 and C.I. 10020, is a coordination complex of iron.[1] It is a nitroso dye widely utilized across various scientific and industrial domains. In research and clinical settings, it is particularly valued as a histological stain for collagen and as an indicator in complexometric titrations.[2][3] Its applications also extend to the dyeing of wool, nylon, paper, and other materials.[1][3] This guide provides an indepth overview of the physical and chemical characteristics of Naphthol Green B, detailed experimental protocols for its key applications, and an examination of its interaction with biological macromolecules.

Physical and Chemical Characteristics

Naphthol Green B is a dark green to black powder. It is known for its excellent solubility in water and ethanol.[4] The molecule is a sodium salt of the trisulfonated 1-nitroso-2-naphthol ligand coordinated to a central iron(III) ion.[1]



Table 1: Physical and Chemical Properties of Naphthol Green B

Property	Value	References
Synonyms	Acid Green 1, C.I. 10020	[1]
CAS Number	19381-50-1	[1]
Molecular Formula	C30H15FeN3Na3O15S3	[1]
Molecular Weight	878.46 g/mol	[3]
Appearance	Dark green to black powder	
Solubility	Very soluble in water and ethanol	[4]
Absorption Max (λmax)	714 nm in water	[1][4]
Melting Point	349.84 °C	

Experimental Protocols

Histological Staining: Modified Masson's Trichrome with Naphthol Green B Counterstain

Naphthol Green B is an effective counterstain for collagen in various trichrome staining methods, lending a vibrant green color to connective tissue. While many protocols specify Fast Green FCF or Light Green, Naphthol Green B can be used as a suitable alternative for staining collagen. The following is a modified Lillie's trichrome protocol, a common variant of the Masson's trichrome stain.[5][6]

Objective: To differentiate collagen from muscle and cytoplasm in tissue sections.

Materials:

- 5 μm paraffin-embedded tissue sections
- Bouin's fluid (optional, for secondary fixation)



- · Weigert's iron hematoxylin
- Biebrich scarlet-acid fuchsin solution
- Phosphomolybdic/Phosphotungstic acid solution
- Naphthol Green B solution (2.5% w/v in distilled water with 2.5% v/v glacial acetic acid)
- 1% Acetic acid solution
- Ethanol series (70%, 95%, 100%)
- Xylene
- · Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - 1. Deparaffinize sections in xylene (2 changes, 5 minutes each).
 - 2. Rehydrate through descending grades of ethanol (100%, 95%, 70%; 2 minutes each).
 - 3. Rinse in distilled water.
- (Optional) Mordanting: For formalin-fixed tissues, mordant in Bouin's fluid for 1 hour at 56°C to intensify colors. Wash in running tap water until the yellow color disappears.
- Nuclear Staining:
 - 1. Stain in Weigert's iron hematoxylin for 10 minutes.
 - 2. Wash in running tap water for 10 minutes.
 - 3. Rinse in distilled water.
- Cytoplasmic and Muscle Staining:



- 1. Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
- 2. Rinse in distilled water.
- Differentiation:
 - Place in a solution of 2.5% phosphomolybdic acid and 2.5% phosphotungstic acid for 5 minutes.[5]
 - 2. Rinse in distilled water.
- Collagen Staining:
 - 1. Stain in Naphthol Green B solution for 5-10 minutes.
 - 2. Rinse briefly in distilled water.
- · Final Rinse:
 - 1. Place in 1% acetic acid solution for 2 minutes.
 - 2. Rinse in distilled water.
- · Dehydration and Mounting:
 - 1. Dehydrate quickly through ascending grades of ethanol.
 - 2. Clear in xylene and mount with a resinous medium.

Expected Results:

- Nuclei: Black
- Cytoplasm, Muscle, Erythrocytes: Red/Pink
- Collagen: Green



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